molecular formula C11H13ClN4O B14169926 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1003989-07-8

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B14169926
CAS No.: 1003989-07-8
M. Wt: 252.70 g/mol
InChI Key: RHIJABGXWHLXSP-UHFFFAOYSA-N
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Description

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features two pyrazole rings, one substituted with chlorine and methyl groups, and the other with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves the following steps:

    Formation of the pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Coupling of pyrazole rings: The two pyrazole rings can be coupled through a methanone linkage using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Oxidation products: Carboxylic acids, ketones

    Reduction products: Alcohols

    Substitution products: Various derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Synthesis of new compounds:

Biology

    Biological activity studies: The compound can be tested for its biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug development: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

    Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone
  • (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone

Uniqueness

The uniqueness of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern and the presence of two pyrazole rings. This structural arrangement can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1003989-07-8

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-ethylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H13ClN4O/c1-4-15-9(5-6-13-15)11(17)16-8(3)10(12)7(2)14-16/h5-6H,4H2,1-3H3

InChI Key

RHIJABGXWHLXSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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